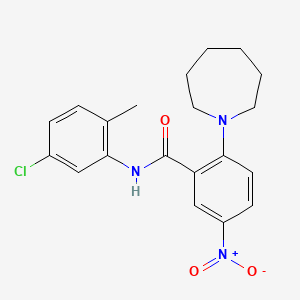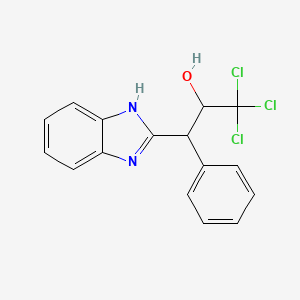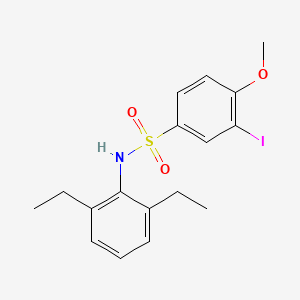![molecular formula C22H27ClN4O3 B4185853 5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4185853.png)
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline
Overview
Description
5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as CL-316243, this compound is a selective β3-adrenergic receptor agonist that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
CL-316243 is a selective β3-adrenergic receptor agonist, which means that it binds specifically to the β3-adrenergic receptor and activates it. The β3-adrenergic receptor is found primarily in adipose tissue and plays a key role in regulating energy expenditure and fat metabolism. Activation of the β3-adrenergic receptor by CL-316243 leads to increased lipolysis and thermogenesis, which can result in decreased body fat and increased energy expenditure.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of obesity and metabolic disorders, CL-316243 has been shown to have a range of biochemical and physiological effects. Studies have shown that CL-316243 can increase heart rate and blood pressure, as well as stimulate the release of catecholamines such as adrenaline and noradrenaline. Additionally, CL-316243 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using CL-316243 in lab experiments is its specificity for the β3-adrenergic receptor. This allows researchers to study the effects of β3-adrenergic receptor activation without the potential confounding effects of activation of other adrenergic receptors. Additionally, CL-316243 has been shown to be stable in aqueous solutions, which makes it easier to work with in lab experiments. However, one limitation of using CL-316243 in lab experiments is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
There are several potential future directions for research on CL-316243. One area of research could be the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further research could be done to explore the potential applications of CL-316243 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, research could be done to explore the potential effects of CL-316243 on other physiological systems, such as the immune system.
Scientific Research Applications
CL-316243 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a treatment for obesity and metabolic disorders. Studies have shown that CL-316243 can increase energy expenditure and reduce body fat in animal models. Additionally, CL-316243 has been shown to have potential applications in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(2,2-dimethylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-22(2,3)15-24-19-14-16(8-9-20(19)27(29)30)25-10-12-26(13-11-25)21(28)17-6-4-5-7-18(17)23/h4-9,14,24H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDWPOGXGFUFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B4185773.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3-ethoxypropanamide](/img/structure/B4185808.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-ethoxypropanamide](/img/structure/B4185823.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4185829.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4185837.png)
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4185841.png)

![4-[5-amino-3-(methoxymethyl)-4-phenyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4185847.png)
![4-amino-N-{2-[(3-nitro-2-pyridinyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4185850.png)
![4-benzyl-1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4185854.png)